N-(4-cyanophenyl)-2-methylpentanamide
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Overview
Description
N-(4-cyanophenyl)-2-methylpentanamide is an organic compound characterized by the presence of a cyanophenyl group attached to a methylpentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-methylpentanamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methylpentanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides or thioureas
Scientific Research Applications
N-(4-cyanophenyl)-2-methylpentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)thiourea
- N-(4-cyanophenyl)benzamide
- N-(4-cyanophenyl)glycine
Comparison
N-(4-cyanophenyl)-2-methylpentanamide is unique due to its specific structural features, such as the presence of a methylpentanamide backbone, which distinguishes it from other cyanophenyl derivatives. This structural uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-methylpentanamide |
InChI |
InChI=1S/C13H16N2O/c1-3-4-10(2)13(16)15-12-7-5-11(9-14)6-8-12/h5-8,10H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
KDPIYIAWLYFYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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